1-Cyclobutylpyrrolidin-3-ol

Description

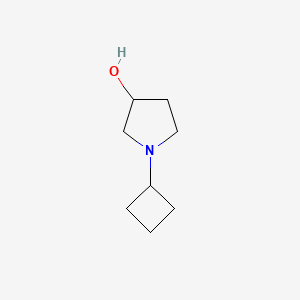

1-Cyclobutylpyrrolidin-3-ol is a pyrrolidine derivative featuring a cyclobutyl substituent attached to the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. The cyclobutyl group introduces moderate ring strain compared to smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) alicyclic substituents, which may influence conformational stability and interactions with biological targets . The hydroxyl group enables hydrogen bonding, a critical factor in solubility and target binding.

Properties

IUPAC Name |

1-cyclobutylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-5-9(6-8)7-2-1-3-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQOZXJQCAIXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpyrrolidin-3-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 1-cyclobutyl-3-aminopropanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Cyclobutylpyrrolidin-3-one, Cyclobutylpyrrolidin-3-carboxylic acid

Reduction: Cyclobutylpyrrolidin-3-amine

Substitution: Alkylated derivatives of this compound

Scientific Research Applications

1-Cyclobutylpyrrolidin-3-ol has several scientific research applications across various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclobutylpyrrolidin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the biological context and the specific research application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural similarities with 1-Cyclobutylpyrrolidin-3-ol, differing in substituents or functional groups. These variations significantly impact their physicochemical properties, biological activity, and applications.

1-(2-Phenylethyl)pyrrolidin-3-ol Derivatives (Compounds 1a and 1b)

- Structure : Pyrrolidin-3-ol core with a 2-phenylethyl group on nitrogen. Stereochemistry differs between (3S)- (1a) and (3R)- (1b) configurations.

- Key Differences: Substituent Effects: The phenylethyl group introduces aromaticity and bulk, likely enhancing hydrophobic interactions in antiviral targets compared to the cyclobutyl group in this compound .

- Application : These derivatives are intermediates in synthesizing oxadiazole-based antiviral agents, highlighting the role of pyrrolidin-3-ol scaffolds in drug discovery .

1-Cyclopropylpyrrolidin-3-amine

- Structure : Cyclopropyl substituent on nitrogen and an amine group at the 3-position.

- Key Differences: Functional Group: The amine group (vs. Ring Strain: Cyclopropyl’s higher ring strain may reduce stability compared to cyclobutyl, though this could enhance reactivity in certain synthetic pathways .

- Safety Profile : Classified as hazardous, requiring stringent handling precautions (e.g., respiratory protection), suggesting higher toxicity than alcohol-containing analogs like this compound .

1-(3-Chloro-benzyl)-pyrrolidin-3-ol

- Structure : Chlorobenzyl substituent on nitrogen and hydroxyl group at the 3-position.

- Molecular Weight: Higher molar mass (211.69 g/mol vs. ~155–170 g/mol estimated for this compound) may reduce solubility in aqueous media .

Tabulated Comparison of Key Properties

Biological Activity

1-Cyclobutylpyrrolidin-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features make it a valuable candidate for various biological applications, particularly as a potential therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets, particularly receptors and enzymes. Notably, it has been studied as a Histamine H3 receptor antagonist , which plays a crucial role in neurotransmitter regulation and has implications in cognitive disorders such as Alzheimer's and schizophrenia .

Key Mechanisms:

- Receptor Modulation : By antagonizing the H3 receptor, this compound may enhance the release of neurotransmitters like acetylcholine, norepinephrine, and serotonin, potentially improving cognitive function .

- Enzyme Interaction : The compound may also interact with various enzymes involved in metabolic pathways, influencing processes such as glucose metabolism and insulin secretion .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and enzyme inhibition properties of this compound. Various assays have been employed to evaluate its effects on mammalian cell lines:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance on cognitive tasks compared to control groups. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases .

- Metabolic Regulation : Clinical trials investigating the effects of H3 receptor antagonists have shown promising results in regulating appetite and energy balance, indicating that compounds like this compound could be beneficial in obesity treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.